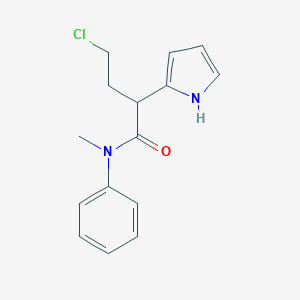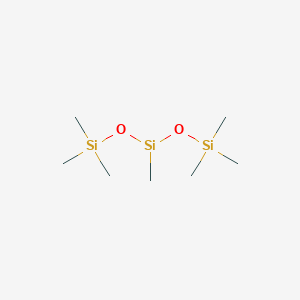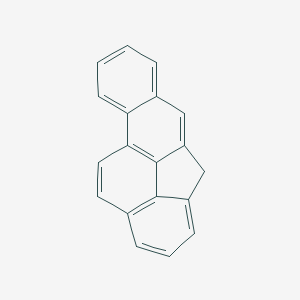![molecular formula C19H20N4S B126828 N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide CAS No. 915036-97-4](/img/structure/B126828.png)
N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide, also known as this compound, is a useful research compound. Its molecular formula is C19H20N4S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Heterocyclic N-oxide Derivatives
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole, have been extensively studied for their usefulness as synthetic intermediates and their biological significance. These compounds, including structures similar to the specified chemical, play vital roles in metal complexes formation, catalyst design, asymmetric catalysis, and medicinal applications. They are known for their anticancer, antibacterial, and anti-inflammatory activities, demonstrating the broad utility of heterocyclic N-oxide motifs in advanced chemistry and drug development investigations (Li et al., 2019).
Pyrimidine Derivatives
Substituted tetrahydropyrimidine derivatives are explored for their in vitro anti-inflammatory activity. The synthesis procedure and pharmacological evaluation indicate the potential of these compounds in designing leads for anti-inflammatory drugs, highlighting the importance of structural modification and optimization in drug development (Gondkar et al., 2013).
Biological Significance and Medicinal Chemistry
Pharmacophore Design for Kinase Inhibitors
Synthetic compounds with tri- and tetra-substituted imidazole scaffolds have been identified as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This review focuses on the design, synthesis, and activity studies of these inhibitors, emphasizing the potential of such scaffolds in developing selective kinase inhibitors with high potency and selectivity (Scior et al., 2011).
Cytochrome P450 Isoforms Inhibition
Research on the selectivity and potency of chemical inhibitors for various Cytochrome P450 (CYP) isoforms in human liver microsomes contributes significantly to understanding drug metabolism and predicting potential drug-drug interactions. This knowledge is crucial for the safe and effective use of drugs, including those related to the specified compound (Khojasteh et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been known to target dopaminergic neurons .
Mode of Action
It’s known that similar compounds can cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to dopamine synthesis and metabolism, given its potential impact on dopaminergic neurons . .
Pharmacokinetics
Similar compounds are known to be lipophilic pro-toxins that can cross the blood-brain barrier . Once inside the brain, these compounds are metabolized to their active forms .
Result of Action
The result of the compound’s action is likely to be a decrease in dopamine levels due to damage to dopaminergic neurons . This could potentially lead to symptoms similar to those seen in Parkinson’s disease .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]thiophene-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-23-8-6-13(7-9-23)16-12-21-17-5-4-14(11-15(16)17)22-19(20)18-3-2-10-24-18/h2-6,10-12,21H,7-9H2,1H3,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMBGXCQBZFVCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N=C(C4=CC=CS4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

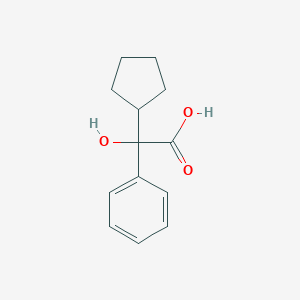
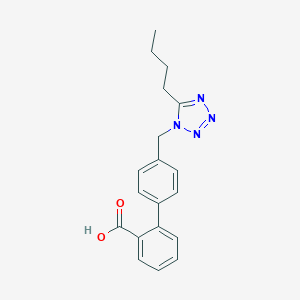
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
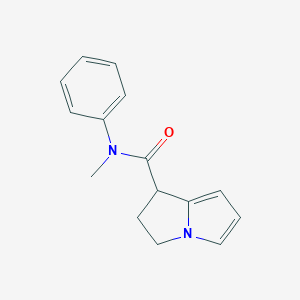
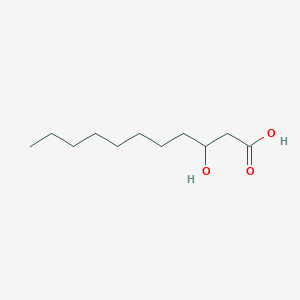
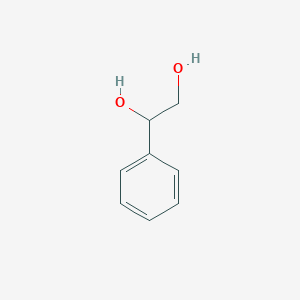
![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)
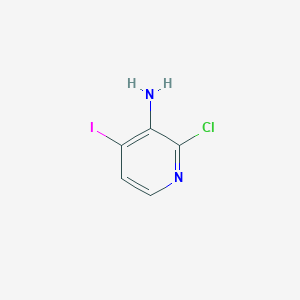

![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)

